2'-O-Methyladenosine-CE phosphoramidite for abi
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-2’-O-me-ra(bz) amidite involves the protection of the adenosine base with a benzoyl group, the 2’-hydroxyl group with a methyl group, and the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The phosphoramidite group is then introduced at the 3’-position. The synthesis is typically carried out using modern phosphoramidite-mediated techniques, which enable high-yielding preparations of 2’-O-methyl RNA oligonucleotides .
Industrial Production Methods
Industrial production of Dmt-2’-O-me-ra(bz) amidite involves the use of automated synthesizers configured for specific platforms such as PerkinElmer and Polygen. The process includes the coupling of the phosphoramidite monomer to a solid support, followed by deprotection and purification steps to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Dmt-2’-O-me-ra(bz) amidite undergoes various chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The cyanoethyl protecting group on the phosphoramidite is removed during the deprotection step.
Coupling: The phosphoramidite group reacts with the 5’-hydroxyl group of the growing oligonucleotide chain.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Aliphatic amines such as methylamine.
Coupling: Activators like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole.
Major Products
The major products formed from these reactions are the desired 2’-O-methyl RNA oligonucleotides, which are used in various applications .
Scientific Research Applications
Dmt-2’-O-me-ra(bz) amidite is widely used in scientific research, particularly in the fields of:
Chemistry: Synthesis of RNA oligonucleotides for structural and functional studies.
Biology: Development of RNA-based probes and sensors.
Medicine: Design of therapeutic oligonucleotides for gene silencing and modulation.
Industry: Production of diagnostic probes and tools for molecular biology research.
Mechanism of Action
The mechanism of action of Dmt-2’-O-me-ra(bz) amidite involves its incorporation into RNA oligonucleotides, which then hybridize with complementary DNA or RNA sequences. The 2’-O-methyl modification enhances the stability of the oligonucleotides against enzymatic degradation, making them suitable for in-vivo and in-vitro applications. The molecular targets and pathways involved depend on the specific sequence and application of the synthesized oligonucleotides .
Comparison with Similar Compounds
Similar Compounds
Dmt-2’-O-TBDMS-ra(bz) amidite: Similar to Dmt-2’-O-me-ra(bz) amidite but with a tert-butyldimethylsilyl (TBDMS) group at the 2’-position.
Dmt-2’-O-me-rG(ib) amidite: A guanosine analog with similar protective groups and applications.
Uniqueness
Dmt-2’-O-me-ra(bz) amidite is unique due to its combination of protective groups and the 2’-O-methyl modification, which provides enhanced stability and hybridization properties compared to other RNA monomers .
Properties
IUPAC Name |
N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N7O8P/c1-32(2)55(33(3)4)64(61-28-14-27-49)63-42-40(62-47(43(42)59-7)54-31-52-41-44(50-30-51-45(41)54)53-46(56)34-15-10-8-11-16-34)29-60-48(35-17-12-9-13-18-35,36-19-23-38(57-5)24-20-36)37-21-25-39(58-6)26-22-37/h8-13,15-26,30-33,40,42-43,47H,14,28-29H2,1-7H3,(H,50,51,53,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCGOTUYEPXHMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N7O8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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